molecular formula C9H10O2 B1609955 3-(2-Hydroxyphenyl)propanal CAS No. 53580-62-4

3-(2-Hydroxyphenyl)propanal

Cat. No. B1609955
CAS RN: 53580-62-4
M. Wt: 150.17 g/mol
InChI Key: GVJHMXWXZBNGRQ-UHFFFAOYSA-N
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Patent
US05304685

Procedure details

A process as claimed in claim 1, wherein the 3-(hydroxyphenyl)propionaldehyde I obtained as the product in a first step is hydrogenated in a second step by reaction with hydrogen in the presence of a hydrogenation catalyst at from 0° to 250° C. and under from 0.1 to 300 bar to obtain the corresponding 3-(hydroxyphenyl)propanol of the formula II ##STR14## where R1, R2, R3 and R4 have the same meanings as in claim 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH:10]=[O:11].[H][H]>>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH2:10][OH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)CCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained as the product in a first step

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)CCCO
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.